![molecular formula C23H22FNO2 B3583735 N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3583735.png)
N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
描述
N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-(2-phenylpropan-2-yl)phenol.
Formation of Intermediate: The 4-fluoroaniline is reacted with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-(2-phenylpropan-2-yl)phenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
- N-(4-bromophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO2/c1-23(2,17-6-4-3-5-7-17)18-8-14-21(15-9-18)27-16-22(26)25-20-12-10-19(24)11-13-20/h3-15H,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUFUNHOMPFHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide](/img/structure/B3583662.png)
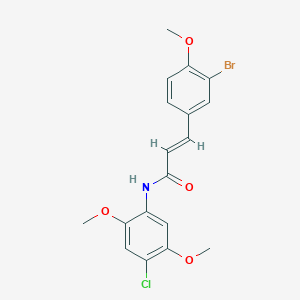
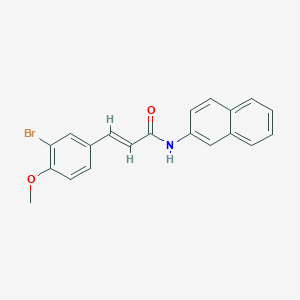
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-furoate](/img/structure/B3583671.png)
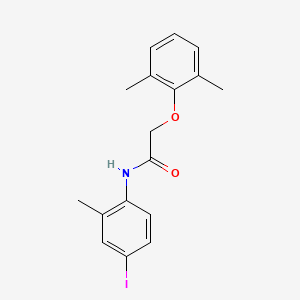
![methyl 5-chloro-4-[(diphenylacetyl)amino]-2-methoxybenzoate](/img/structure/B3583683.png)
![Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B3583690.png)
![methyl 5-chloro-2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3583698.png)
![Methyl 5-chloro-2-methoxy-4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583711.png)
![methyl 5-chloro-2-methoxy-4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B3583716.png)
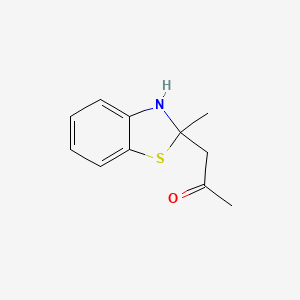
![N-benzyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3583727.png)
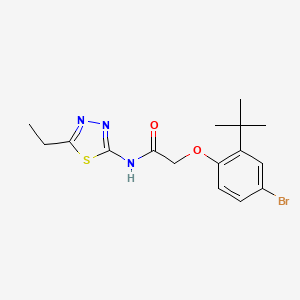
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3583759.png)
